molecular formula C23H21N7O4 B10927487 N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10927487
M. Wt: 459.5 g/mol
InChI Key: ZWWUYCCATNQBAV-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring, which can be carried out using nitrating agents such as nitric acid.

    Attachment of the morpholine ring: This step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.

Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as a biological probe for studying cellular processes and as a tool for investigating enzyme functions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the treatment of certain diseases due to its unique chemical structure.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N7O4

Molecular Weight

459.5 g/mol

IUPAC Name

N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H21N7O4/c31-22(26-18-5-1-3-16(11-18)14-28-7-9-34-10-8-28)21-13-20(27-23-24-15-25-29(21)23)17-4-2-6-19(12-17)30(32)33/h1-6,11-13,15H,7-10,14H2,(H,26,31)

InChI Key

ZWWUYCCATNQBAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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